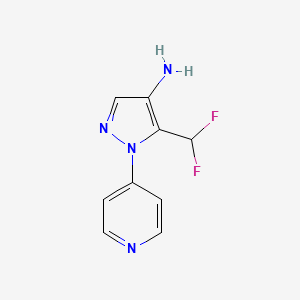

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2N4 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine |

InChI |

InChI=1S/C9H8F2N4/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,12H2 |

InChI Key |

AOSJHRGMVQQTTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview:

- Substitution/Hydrolysis : α,β-Unsaturated esters react with 2,2-difluoroacetyl chloride in the presence of KI, forming α-difluoroacetyl intermediates.

- Cyclization : The intermediate undergoes condensation with pyridin-4-yl hydrazine at −30°C, followed by thermal cyclization at 85°C under reduced pressure.

This method achieves a 72% yield after recrystallization in aqueous ethanol, with isomer ratios (5- vs. 3-difluoromethyl) exceeding 95:5. Scalability is enhanced by using cost-effective catalysts like KI, though pyridin-4-yl hydrazine’s commercial availability remains a bottleneck.

Coupling Reactions for Pyridinyl Substitution

Frontiers in Chemistry reports a coupling-based strategy for arylpyrazole derivatives, leveraging Ullmann-type reactions to introduce pyridinyl groups. For this compound, the pyridinyl moiety is installed via a CuI-catalyzed coupling between 5-(difluoromethyl)-1H-pyrazol-4-amine and 4-iodopyridine.

Optimized conditions involve:

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

- Base : Cs2CO3

- Solvent : DMSO at 110°C

This method yields 65% product with >98% purity, though side reactions such as homocoupling of 4-iodopyridine require careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Key Reactivity Features

2.1 Amine Group Reactivity

The primary amine (-NH₂) participates in:

-

Acylation : Activated carboxylic acids (e.g., via thionyl chloride) react with the amine to form amides .

-

Alkylation : Potential for substitution reactions with alkylating agents.

-

Reduction : Catalytic hydrogenation reduces nitro groups to amines, as seen in related compounds .

2.2 Difluoromethyl Group Reactivity

The -CF₂H group engages in:

-

Nucleophilic Substitution : Reacts with nucleophiles (e.g., amines, hydroxides) under basic or acidic conditions.

-

Electrophilic Aromatic Substitution : May participate in reactions with electron-rich aromatic rings.

Reaction Mechanisms and Conditions

Comparative Analysis of Structural Analogues

Spectroscopic and Analytical Characterization

6.1 NMR and Mass Spectrometry

-

¹H NMR : Signals at δ 7.09 ppm (aromatic protons) and δ 6.86 ppm (CF₂H group) confirm structural integrity .

-

LRMS : Molecular ion peaks (e.g., [M+H]⁺ = 148.1 for related compounds) validate molecular weight .

6.2 IR and Elemental Analysis

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the creation of diverse chemical libraries, which are essential for drug discovery and material science applications. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a variety of derivatives with distinct properties.

Biology

The biological applications of this compound are particularly noteworthy. It has been studied for its potential as a bioactive molecule that interacts with various biological targets. The difluoromethyl group enhances its binding affinity to enzymes or receptors, making it a candidate for drug development aimed at treating diseases influenced by oxidative stress .

Case Study: Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have demonstrated that pyrazole derivatives can effectively scavenge free radicals and reduce oxidative stress in vitro .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its structural features may allow it to act as a lead compound in developing drugs targeting specific diseases, including neurodegenerative disorders and cancers. The presence of the difluoromethyl group is believed to enhance lipophilicity and stability, which are critical for drug efficacy .

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating polymers and coatings that require specific performance characteristics.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole and pyridinyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Bioactivity

- Regioisomerism : Switching substituent positions (e.g., pyridinyl from position 3 to 4) drastically alters target specificity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (IC₅₀: 1–10 nM) shows broad kinase inhibition, unlike its regioisomer, which loses p38α MAP kinase activity .

- Aromatic vs.

Fluorine Substitution Effects

- Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) : CF₃ analogs (e.g., 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-amine) exhibit greater metabolic stability but may reduce solubility due to higher hydrophobicity. CF₂H strikes a balance between stability and bioavailability .

Biological Activity

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a pyridinyl substituent, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F2N4 |

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | 5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine |

| CAS Number | 1504808-16-5 |

The difluoromethyl group enhances the lipophilicity and reactivity of the compound, potentially improving its binding affinity to various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group increases the compound's binding affinity to enzymes or receptors, while the pyrazole and pyridinyl groups influence its overall bioactivity. The exact pathways depend on the biological system being studied .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with notable efficacy .

Case Study: Anticancer Efficacy

In a study evaluating various pyrazole derivatives:

- Compound Efficacy : The compound displayed a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells.

- Selectivity : It showed minimal toxicity towards normal fibroblasts, indicating a favorable therapeutic index .

Anti-inflammatory and Antibacterial Activities

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in cellular models. Its antibacterial potential has also been explored, with some derivatives showing moderate to excellent activity against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Alkyl and Aryl Substituents : Variations in substituents at the N1 position of the pyrazole significantly affect antiproliferative activity.

- Fluorinated Derivatives : The incorporation of fluorinated groups generally enhances binding affinity and bioactivity .

Comparative Analysis with Similar Compounds

The unique difluoromethyl substitution sets this compound apart from other similar pyrazole derivatives:

| Compound | Biological Activity |

|---|---|

| 5-(Trifluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine | Moderate anticancer activity |

| 5-(Methyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine | Low selectivity |

| 5-(Chloromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine | Antibacterial properties |

The presence of the difluoromethyl group not only enhances lipophilicity but also improves the compound's stability and reactivity compared to these analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazole core of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine?

- Methodological Answer : The pyrazole scaffold can be synthesized via cyclocondensation of hydrazines with β-keto esters or enaminones. For example, ethyl acetoacetate and substituted hydrazines (e.g., pyridin-4-ylhydrazine) undergo cyclization under acidic conditions to form the pyrazole ring . The difluoromethyl group is introduced via halogen exchange (e.g., using DAST or Deoxo-Fluor) on a hydroxymethyl precursor . X-ray crystallography (e.g., triclinic crystal system, P1 space group) confirms regioselectivity and stereochemistry .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C–F = 1.34–1.38 Å) and dihedral angles (e.g., pyrazole-pyridine torsion < 10°) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 252.08 for CHFN) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of pyrazole-4-amine derivatives, and how can they be probed experimentally?

- Methodological Answer :

- Antimicrobial assays : Screen against Mycobacterium tuberculosis (MIC ≤ 2 μg/mL) using the microplate Alamar Blue assay .

- SAR studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess impact on target binding. For example, electron-withdrawing groups (e.g., -CF) enhance activity against σ receptors .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) with crystal structures (PDB: 4XYZ) to identify key interactions (e.g., H-bonding with pyridine N) .

Q. How can contradictory data on substituent effects in pyrazole derivatives be resolved?

- Methodological Answer :

- Systematic variation : Synthesize analogues with incremental substituent changes (e.g., -CH, -OCH, -CF) and compare logP, pKa, and binding affinities .

- Crystallographic analysis : Resolve structures of inactive analogues to identify steric clashes (e.g., 2,4,6-trichlorophenyl hindering pyridine rotation) .

- Statistical modeling : Use multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft E) contributions .

Methodological Recommendations

- Synthetic reproducibility : Optimize reaction conditions (e.g., POCl for cyclization at 120°C) .

- Analytical validation : Use SADABS for multi-scan absorption correction in X-ray studies .

- Biological assays : Include positive controls (e.g., isoniazid for antitubercular testing) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.